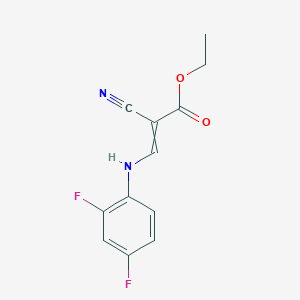

Ethyl 2-cyano-3-(2,4-difluoroanilino)prop-2-enoate

Description

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C₁₂H₁₀F₂N₂O₂ and a molecular weight of 252.22 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used in the synthesis of other complex molecules and has been studied for its potential biological activities.

Properties

IUPAC Name |

ethyl 2-cyano-3-(2,4-difluoroanilino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQDEQXHKAZTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate include:

Sodium borohydride: for reduction reactions.

Hydrogen peroxide: or for oxidation reactions.

Alkyl halides: for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield amines, while oxidation with hydrogen peroxide can produce various oxidized derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate can be compared with other similar compounds, such as:

Ethyl cyanoacetate: A precursor in the synthesis of ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate.

2,4-Difluoroaniline: Another precursor used in the synthesis.

Other cyano-substituted compounds: These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities.

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities.

Biological Activity

Ethyl 2-cyano-3-(2,4-difluoroanilino)prop-2-enoate (CAS Number: 934070-76-5) is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₂N₂O₂ |

| Molecular Weight | 250.22 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 95% |

| Storage Temperature | Room temperature |

The compound features a cyano group, a difluorophenyl group, and an amino group attached to a propenoate ester. Its unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 2,4-difluoroaniline in the presence of a base such as sodium ethoxide. The reaction is performed under reflux conditions to ensure complete conversion of the reactants to the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The cyano and difluorophenyl groups are crucial for its biological effects, allowing it to interact with various enzymes and receptors. These interactions can lead to significant biochemical changes within cells.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage ranges.

- Anticancer Mechanism Investigation : Research focusing on the compound's effect on cancer cell lines revealed that it could induce cell cycle arrest and apoptosis in HeLa cells, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-cyano-3-(3,5-difluorophenyl)amino)prop-2-enoate | Contains a cyano group | Moderate anticancer activity |

| Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate | Contains a nitro group | High antimicrobial activity |

This comparison highlights how variations in functional groups can significantly influence biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.